Cepacin B

Antibiotic potency Staphylococcus aureus MIC comparison

Cepacin B (CAS 91682-94-9) is a bacterial polyyne antibiotic belonging to the acetylenic class, first isolated from Pseudomonas cepacia (now Burkholderia cepacia) strain SC 11,783. Its structure comprises a γ-lactone ring linked via a hydroxymethyl bridge to a diepoxide moiety that terminates in a hepta-1,2-dien-4,6-diynyl (allene-diyne) chromophore, giving it a molecular formula of C₁₆H₁₄O₅ (MW 286.28 g/mol).

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 91682-94-9
Cat. No. B1208726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCepacin B
CAS91682-94-9
Synonymscepacin B
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O
InChIInChI=1S/C16H14O5/c1-2-3-4-5-6-7-11-14(20-11)16-15(21-16)13(18)10-8-9-12(17)19-10/h1,5,7,10-11,13-16,18H,8-9H2
InChIKeyJMBCDSUOYMQCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cepacin B (CAS 91682-94-9) Procurement Guide: A Diepoxide Polyyne Antibiotic from Burkholderia cepacia


Cepacin B (CAS 91682-94-9) is a bacterial polyyne antibiotic belonging to the acetylenic class, first isolated from Pseudomonas cepacia (now Burkholderia cepacia) strain SC 11,783 [1]. Its structure comprises a γ-lactone ring linked via a hydroxymethyl bridge to a diepoxide moiety that terminates in a hepta-1,2-dien-4,6-diynyl (allene-diyne) chromophore, giving it a molecular formula of C₁₆H₁₄O₅ (MW 286.28 g/mol) [2]. Cepacin B is one of two congeners produced simultaneously during fermentation, the other being Cepacin A (CAS 91682-95-0; C₁₆H₁₄O₄). The polyyne pharmacophore places Cepacin B within a rare and structurally distinct subset of bacterial specialised metabolites that also includes caryoynencins and collimonins, all characterised by conjugated alkyne systems linked to diverse functional termini [3].

Why Cepacin B Cannot Be Substituted by Cepacin A or Other Polyynes: Evidence of Quantifiable Potency and Spectrum Divergence


Superficial similarity—shared producing organism, co-isolation, and a common polyyne core—conceals pharmacologically decisive structural and microbiological differences between Cepacin B and its closest congener, Cepacin A [1]. Cepacin B incorporates a second epoxide ring (diepoxide) replacing the propenyl side chain found in Cepacin A; this single structural increment translates into a ≥4-fold gain in anti-staphylococcal potency and, more critically, unlocks activity against multiple genera of Enterobacteriaceae (Klebsiella, Enterobacter, Proteus, Citrobacter, Salmonella, Shigella) against which Cepacin A is either inactive or orders of magnitude weaker [1][2]. Among the broader polyyne class, caryoynencins possess a carboxylic acid terminus and a diyne-tetrayne conjugation pattern rather than the allene-diyne-epoxide architecture of the cepacins, producing a distinct antimicrobial spectrum biased toward antifungal and insect-protective ecological functions [3]. These differences mean that selecting Cepacin A or caryoynencin for a study requiring potent anti-staphylococcal activity and defined Gram-negative spectrum would yield quantitatively and qualitatively different results, making Cepacin B the only valid procurement choice when both potency depth and Gram-negative breadth are required from a single polyyne agent.

Cepacin B Quantitative Differentiation Evidence: Head-to-Head MIC, Spectrum, Structural, and Handling Data


Anti-Staphylococcal Potency: Cepacin B Demonstrates ≥4-Fold Lower MIC Than Cepacin A Against Staphylococcus aureus

In the primary isolation study, Cepacin B exhibited an MIC of <0.05 µg/mL against staphylococci, whereas Cepacin A showed an MIC of 0.2 µg/mL against the same bacterial group, representing a ≥4-fold potency advantage for Cepacin B [1]. The patent MIC table further resolved this across four individual S. aureus strains (SC# 1276, 2399, 2400, 10165): Cepacin B consistently recorded MIC <0.05 µg/mL for all four, while Cepacin A ranged from 0.1 to 0.2 µg/mL [2]. Against Micrococcus luteus (SC# 2495), Cepacin A was more potent (MIC 0.2 µg/mL vs. 3.13 µg/mL), highlighting that Cepacin B's superiority is staphylococcus-selective rather than universal across all Gram-positive cocci [2].

Antibiotic potency Staphylococcus aureus MIC comparison

Gram-Negative Spectrum Expansion: Cepacin B Is Active Against Eight Enterobacteriaceae Genera Where Cepacin A Shows No or Weak Activity

The patent MIC panel reveals a categorical difference in Gram-negative coverage between the two congeners [1]. Against Klebsiella aerogenes (SC# 10440), Cepacin B recorded MIC 0.78 µg/mL while Cepacin A was inactive at the highest concentration tested (MIC >50 µg/mL). Similarly, Cepacin B was active against Enterobacter aerogenes (MIC 3.1 µg/mL), Enterobacter aleacae (MIC 25 µg/mL), Proteus mirabilis (MIC 6.3 µg/mL), Proteus rettgeri (MIC 6.3 µg/mL), and Citrobacter freundii (MIC 0.8 µg/mL)—all organisms against which Cepacin A showed no detectable activity (MIC >50 µg/mL) [1]. For Gram-negative organisms susceptible to both, Cepacin B still showed consistently lower MICs: Escherichia coli (0.1–0.78 vs. 1.6–50 µg/mL), Salmonella typhosa (0.4 vs. 25 µg/mL), Shigella sonnei (0.8 vs. 50 µg/mL), and Proteus vulgaris (<0.05 vs. 1.6 µg/mL) [1]. Neither compound showed activity against Pseudomonas aeruginosa (MIC >50 µg/mL), defining the spectrum boundary [1].

Antibacterial spectrum Gram-negative bacteria Enterobacteriaceae

Structural Differentiation: Cepacin B Diepoxide Architecture vs. Cepacin A Monoepoxide-Propenyl Structure

Cepacin B (C₁₆H₁₄O₅, MW 286.28) is characterised by a [2,2′-bioxiran]-3-yl(hydroxy)methyl substituent attached to a dihydro-2(3H)-furanone, with a hepta-1,2-dien-4,6-diynyl terminus, as established by NMR and IR spectroscopy [1][2]. Cepacin A (C₁₆H₁₄O₄, MW 270.28) differs both in molecular formula (one fewer oxygen atom) and in core architecture: it contains a single epoxide ring with a 3-hydroxy-1-propenyl linker to the γ-lactone, rather than the diepoxide-hydroxymethyl arrangement of Cepacin B [1]. The extra epoxide oxygen of Cepacin B is reflected in its distinct UV spectrum (λmax in CHCl₃: 250.5, 263.7, 279.0 nm; E¹% 399, 575, 465) compared with Cepacin A (λmax: 248.5, 262.0, 276.8 nm; E¹% 613, 827, 672) [2]. This structural divergence correlates directly with the biological differentiation described in Evidence Items 1 and 2 [3].

Structure-activity relationship Polyyne antibiotics Epoxide pharmacophore

Narrow Gram-Positive Spectrum: Cepacin B Is Inactive Against Streptococci and Enterococci, Defining a Key Limitation Relative to Broader-Spectrum Agents

Cepacin B's Gram-positive activity is restricted to staphylococci; it shows no detectable activity against Streptococcus faecalis (Enterococcus faecalis, SC# 9011) or Streptococcus agalactiae (SC# 9287) at the highest concentration tested (MIC >50 µg/mL) [1]. Cepacin A, by comparison, shows weak activity against both streptococcal species (MIC 50 µg/mL) [1]. Against Micrococcus luteus (SC# 2495), Cepacin B (MIC 3.13 µg/mL) is less potent than Cepacin A (MIC 0.2 µg/mL) [1]. This narrow anti-staphylococcal spectrum contrasts with broader Gram-positive agents such as vancomycin (typical S. aureus MIC ≤2 µg/mL; Enterococcus spp. MIC ≤4 µg/mL) , defining Cepacin B as a staphylococcus-selective probe rather than a pan-Gram-positive antibiotic.

Antibacterial selectivity Streptococcus Enterococcus

Chemical Stability Constraint: γ-Lactone Methanolysis Liability Requires Defined Solvent and Storage Conditions

The patent explicitly warns that the γ-lactone ring of Cepacin B is susceptible to methanolysis, and storage in methanol must be avoided [1]. The compound is soluble in chloroform and ethyl acetate but insoluble in water . Commercial suppliers recommend storage as powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year, with shipping under blue ice or ambient temperature conditions . Cepacin B's boiling point is 556.7°C at 760 mmHg and density is 1.466 g/cm³ . Similarly, caryoynencin polyynes are described as 'highly reactive' and 'degrade rapidly,' suggesting class-wide instability of conjugated polyynes that necessitates rigorous storage protocols [2]. Cepacin A shares the γ-lactone ring and thus the same methanolysis liability, so this stability constraint is congener-wide rather than unique to Cepacin B; however, it is a critical procurement consideration for any cepacin relative to non-lactone polyynes such as caryoynencins (which contain a carboxylic acid terminus) [1][2].

Compound stability Storage conditions Procurement handling

Biosynthetic Gene Cluster Identity: Cepacin BGC (13 kb) Is Distinct from Caryoynencin BGC (11 kb), Enabling Genotype-Based Selection in Heterologous Expression Programs

The cepacin biosynthetic gene cluster (BGC) spans approximately 13 kb and is located on the second replicon (c2) of Burkholderia ambifaria, as identified by genome mining and insertional mutagenesis [1][2]. The caryoynencin BGC, by contrast, is approximately 11 kb and encodes a distinct polyyne assembly line terminating in a carboxylic acid rather than the diepoxide-lactone of cepacin [3]. Both BGCs have been PCR-amplified as three overlapping fragments and cloned downstream of the pBAD arabinose promoter in pMLBAD_yeast for heterologous expression in Burkholderia and Paraburkholderia hosts [3]. The cepacin BGC was directly confirmed as the biosynthetic origin of cepacin; disruption of the BGC in B. ambifaria BCC0191 abolished anti-Gram-positive activity and reduced pea protection against Pythium damping-off by >60% [1]. This genotype-phenotype linkage allows researchers to select the cepacin BGC (rather than caryoynencin BGC) when the target metabolite profile requires sub-0.05 µg/mL anti-staphylococcal activity combined with Enterobacteriaceae coverage [4].

Biosynthetic gene cluster Polyyne biosynthesis Heterologous expression

Cepacin B Application Scenarios: Where the Quantitative Evidence Supports Prioritised Procurement


Anti-Staphylococcal Drug Discovery Requiring Sub-0.1 µg/mL Potency and Defined Spectrum Boundaries

Cepacin B is the procurement choice of the cepacin pair for antibiotic discovery programs targeting methicillin-susceptible or methicillin-resistant Staphylococcus aureus (MSSA/MRSA) where a potency threshold of MIC <0.1 µg/mL is required. The patent MIC data demonstrate that Cepacin B consistently delivers MIC <0.05 µg/mL against four independent S. aureus strains, meeting this threshold, while Cepacin A does not (MIC 0.1–0.2 µg/mL) [1]. Furthermore, Cepacin B's complete inactivity against Enterococcus faecalis and Streptococcus agalactiae (MIC >50 µg/mL) provides a built-in selectivity filter that can be exploited in counter-screening to identify staphylococcus-specific mechanisms [1]. The compound's Gram-negative activity against Klebsiella and Enterobacter spp. (MIC 0.78–3.1 µg/mL) additionally allows preliminary spectrum-profiling without purchasing a separate Gram-negative panel compound [1]. Researchers should procure Cepacin B as a pure solid, prepare stock solutions in chloroform or ethyl acetate (not methanol), and store at -80°C to prevent lactone methanolysis [2].

Polyyne Structure-Activity Relationship (SAR) Studies Requiring a Diepoxide Pharmacophore Probe

For natural product SAR programs investigating the contribution of the epoxide moiety to polyyne antibiotic activity, Cepacin B serves as the diepoxide reference compound, while Cepacin A provides the monoepoxide comparator [1]. The structural difference—one additional epoxide oxygen replacing the propenyl chain—correlates with ≥4-fold enhancement in anti-staphylococcal potency and acquisition of Gram-negative spectrum against Enterobacteriaceae [2]. This pair constitutes one of the few naturally occurring polyyne SAR sets where the variable is limited to epoxide count and linker geometry while the allene-diyne chromophore remains constant. Researchers should co-procure both congeners and conduct parallel MIC determinations to deconvolute the pharmacophoric contribution of the second epoxide. The distinct UV spectra (Cepacin B: λmax 263.7 nm, E¹% 575 vs. Cepacin A: λmax 262.0 nm, E¹% 827) provide an orthogonal identity-confirmation method prior to biological testing [3].

Heterologous Polyyne Production: Selecting the 13 kb Cepacin BGC for Diepoxide Polyyne Biosynthesis

For metabolic engineering groups constructing polyyne-producing chassis strains, the cepacin BGC (~13 kb) encodes the complete biosynthetic pathway to the diepoxide-terminated polyyne scaffold, which has been genetically and analytically validated [1][2]. Disruption of the cepacin BGC in B. ambifaria BCC0191 abolished anti-Gram-positive activity and reduced biocontrol efficacy against Pythium by >60%, confirming that this single BGC is both necessary and sufficient for the cepacin metabolite profile [1]. The caryoynencin BGC (~11 kb) produces a carboxylic acid-terminated polyyne with a distinct biological activity spectrum, so BGC selection must be matched to the desired product . Researchers should procure B. ambifaria strains harbouring the intact cepacin BGC on the c2 replicon (e.g., BCC0191 or BCC0316) or the cloned BGC constructs in pMLBAD_yeast for heterologous expression in Paraburkholderia [1]. The cepacin BGC can be co-expressed with or without the third replicon; deletion of c3 reduces virulence in murine models while retaining biocontrol efficacy, which is relevant for biopesticide development programs requiring attenuated production strains [1].

Chemical Biology Probe for Staphylococcal Target Identification Exploiting Streptococcal Inactivity as a Selectivity Fingerprint

Cepacin B's unique activity profile—potent against staphylococci (MIC <0.05 µg/mL) but completely inactive against streptococci and enterococci (MIC >50 µg/mL)—offers a chemical biology tool for identifying staphylococcus-specific molecular targets [1]. This activity cliff across closely related Gram-positive cocci is not observed with Cepacin A, which retains weak activity against streptococci (MIC 50 µg/mL) [1]. Researchers can use Cepacin B in resistance-mutation studies, affinity-based target pull-downs, or genome-wide CRISPR interference screens in S. aureus, with S. agalactiae or E. faecalis serving as negative-control organisms where the target is either absent or non-essential [1]. Any essential gene uniquely required for growth in S. aureus but not in the streptococcal controls, and whose mutation confers Cepacin B resistance, becomes a high-confidence candidate. The compound's methanolysis sensitivity necessitates anhydrous, non-nucleophilic solvent conditions throughout all biochemical and cellular assays [2].

Quote Request

Request a Quote for Cepacin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.